poecillastrin B poecillastrin B poecillastrin B is a natural product found in Poecillastra with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1914904
InChI: InChI=1S/C79H131N3O20/c1-43(2)37-57(80-64(88)35-36-78(16,17)73(94)54(14)67(89)44(3)4)74(95)79(18,19)42-50(10)69(91)47(7)32-34-59(85)53(13)75(96)82-65(55(15)83)72-52(12)58(84)33-31-46(6)68(90)48(8)40-49(9)70(92)51(11)60(86)41-56-38-45(5)39-62(101-56)61(100-20)29-27-25-23-21-22-24-26-28-30-63(87)81-66(77(99)102-72)71(93)76(97)98/h23-31,35-36,40,42-45,47-48,51-62,65-72,74,83-86,89-93,95H,21-22,32-34,37-39,41H2,1-20H3,(H,80,88)(H,81,87)(H,82,96)(H,97,98)/b25-23+,26-24+,29-27+,30-28+,36-35+,46-31+,49-40+,50-42+
SMILES:
Molecular Formula: C79H131N3O20
Molecular Weight: 1442.9 g/mol

poecillastrin B

CAS No.:

Cat. No.: VC1914904

Molecular Formula: C79H131N3O20

Molecular Weight: 1442.9 g/mol

* For research use only. Not for human or veterinary use.

poecillastrin B -

Specification

Molecular Formula C79H131N3O20
Molecular Weight 1442.9 g/mol
IUPAC Name 2-hydroxy-2-[(3E,5E,9E,11E,22E,26E)-20,24,28,30-tetrahydroxy-18-[2-hydroxy-1-[[(E)-3,7,11-trihydroxy-12-[[(E)-7-hydroxy-4,4,6,8-tetramethyl-5-oxonon-2-enoyl]amino]-2,6,8,10,10,14-hexamethylpentadec-8-enoyl]amino]propyl]-2-methoxy-19,23,25,27,29,34-hexamethyl-13,16-dioxo-17,36-dioxa-14-azabicyclo[30.3.1]hexatriaconta-3,5,9,11,22,26-hexaen-15-yl]acetic acid
Standard InChI InChI=1S/C79H131N3O20/c1-43(2)37-57(80-64(88)35-36-78(16,17)73(94)54(14)67(89)44(3)4)74(95)79(18,19)42-50(10)69(91)47(7)32-34-59(85)53(13)75(96)82-65(55(15)83)72-52(12)58(84)33-31-46(6)68(90)48(8)40-49(9)70(92)51(11)60(86)41-56-38-45(5)39-62(101-56)61(100-20)29-27-25-23-21-22-24-26-28-30-63(87)81-66(77(99)102-72)71(93)76(97)98/h23-31,35-36,40,42-45,47-48,51-62,65-72,74,83-86,89-93,95H,21-22,32-34,37-39,41H2,1-20H3,(H,80,88)(H,81,87)(H,82,96)(H,97,98)/b25-23+,26-24+,29-27+,30-28+,36-35+,46-31+,49-40+,50-42+
Standard InChI Key BNLWXUCNIHFRCE-NOIUFOINSA-N
Isomeric SMILES CC1CC2CC(C(C(/C(=C/C(C(/C(=C/CC(C(C(OC(=O)C(NC(=O)/C=C/C=C/CC/C=C/C=C/C(C(C1)O2)OC)C(C(=O)O)O)C(C(C)O)NC(=O)C(C)C(CCC(C)C(/C(=C/C(C)(C)C(C(CC(C)C)NC(=O)/C=C/C(C)(C)C(=O)C(C)C(C(C)C)O)O)/C)O)O)C)O)/C)O)C)/C)O)C)O
Canonical SMILES CC1CC2CC(C(C(C(=CC(C(C(=CCC(C(C(OC(=O)C(NC(=O)C=CC=CCCC=CC=CC(C(C1)O2)OC)C(C(=O)O)O)C(C(C)O)NC(=O)C(C)C(CCC(C)C(C(=CC(C)(C)C(C(CC(C)C)NC(=O)C=CC(C)(C)C(=O)C(C)C(C(C)C)O)O)C)O)O)C)O)C)O)C)C)O)C)O

Introduction

Chemical Structure and Properties

Spectroscopic Characterization

The structural determination of poecillastrin B relied heavily on high-quality one-dimensional and two-dimensional NMR data sets, which allowed for the complete assignment of the spectroscopic data . This approach was essential given the complex nature of the molecule and the limited amount of material available for analysis.

Comparison with Other Poecillastrins

Poecillastrin B belongs to a family of related compounds, including poecillastrins A, C, and D, all isolated from the same marine sponge genus. These compounds share key structural features while exhibiting distinct variations that influence their biological properties and physical characteristics.

Comparison with Poecillastrin C

Poecillastrin C, another member of this family, has undergone significant structural revision, particularly regarding the configuration of the hydroxyaspartic acid residue . The absolute configuration of this residue in poecillastrin C was determined to be D-threo through selective reduction of the ester carbon and subsequent analysis . Given the structural relationship between poecillastrins B and C, this revision likely has implications for the structural understanding of poecillastrin B as well.

Analytical Methods for Structure Determination

The elucidation of poecillastrin B's structure involved sophisticated analytical techniques that merit specific attention. The limited quantity of isolated material (400-600 micrograms) necessitated the use of highly sensitive methods, particularly NMR spectroscopy with a cryogenically cooled probe . This technology significantly enhances sensitivity, allowing for the acquisition of high-quality spectroscopic data from minute quantities of sample.

The comprehensive structural analysis likely involved a battery of one- and two-dimensional NMR experiments, including 1H and 13C NMR, COSY, HSQC, HMBC, and NOESY or ROESY experiments to establish connectivity and stereochemical relationships throughout the molecule. These techniques, combined with high-resolution mass spectrometry, would have been essential for confirming the molecular formula and structure of poecillastrin B.

Challenges in Research and Future Directions

Research on poecillastrin B faces several significant challenges that influence the trajectory of future investigations. The limited natural abundance of this compound presents obstacles for both detailed structural studies and biological evaluations that require larger quantities of material. This scarcity may motivate efforts toward total synthesis or semi-synthetic approaches to access poecillastrin B and structural analogues.

Future research directions might include:

  • Total synthesis efforts to confirm the structural assignment and provide access to larger quantities of material

  • Detailed studies on the mechanism of cytotoxicity to understand the molecular basis for its anti-cancer activity

  • Structure-activity relationship studies through the preparation of synthetic analogues

  • Investigation of potential pharmaceutical applications based on its potent cytotoxic properties

  • Ecological roles of poecillastrin B in the source organism and marine environment

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